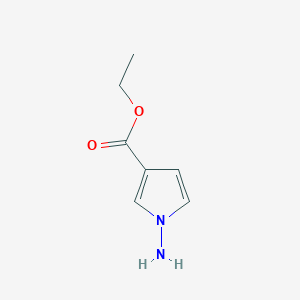

Ethyl 1-amino-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC13606488

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O2 |

|---|---|

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | ethyl 1-aminopyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-4-9(8)5-6/h3-5H,2,8H2,1H3 |

| Standard InChI Key | VBGYWFSEXIYBFX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN(C=C1)N |

| Canonical SMILES | CCOC(=O)C1=CN(C=C1)N |

Introduction

Structural and Physicochemical Properties

Pyrrole derivatives exhibit unique electronic and steric properties due to their aromatic heterocyclic structure. Ethyl 1-amino-1H-pyrrole-3-carboxylate (molecular formula C₇H₁₀N₂O₂) would theoretically combine the electron-donating effects of the amino group with the electron-withdrawing nature of the ester group, influencing its reactivity and stability.

Key Physical Properties

While direct data for the 1-amino isomer is unavailable, analogous compounds provide a basis for estimation. For example:

Synthetic Methodologies

General Synthesis of Pyrrole Carboxylates

Pyrrole esters are typically synthesized via cyclization reactions. A common route involves the Knorr pyrrole synthesis, where β-keto esters react with amines under acidic conditions. For example, ethyl 1H-pyrrole-3-carboxylate is synthesized through the cyclization of ethyl acetoacetate with hydroxylamine, followed by dehydrogenation .

Amino-Substituted Derivatives

Chemical Reactivity and Applications

Reactivity Profile

The amino and ester groups confer distinct reactivity:

-

Amino Group: Participates in nucleophilic substitutions (e.g., acylation, alkylation) and oxidative transformations. For instance, oxidation could yield nitro derivatives, while condensation with aldehydes might form Schiff bases.

-

Ester Group: Susceptible to hydrolysis (acidic or basic conditions) to form carboxylic acids or reduction to alcohols.

Biological Activity

While the 1-amino isomer’s bioactivity remains unstudied, structurally similar compounds exhibit notable pharmacological properties:

-

Antimicrobial Effects: Ethyl 2-amino-1H-pyrrole-3-carboxylate derivatives show inhibition against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL .

-

Anticancer Potential: Pyrrole carboxylates interact with DNA topoisomerases, inducing apoptosis in cancer cells .

Industrial and Research Applications

Pharmaceutical Intermediates

Pyrrole derivatives serve as precursors for kinase inhibitors and antimicrobial agents. For example, ethyl 1H-pyrrole-3-carboxylate is a key intermediate in the synthesis of SUGEN’s patented anticancer agents .

Material Science

The compound’s conjugated π-system makes it a candidate for organic semiconductors. Its amino group could facilitate functionalization for use in conductive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume